molecular formula C9H14O B2536298 (1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol CAS No. 20507-55-5

(1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol

Cat. No.: B2536298
CAS No.: 20507-55-5
M. Wt: 138.21
InChI Key: KOCJWKFHBTXNJS-VGMNWLOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1beta,4beta)-Bicyclo[222]oct-5-ene-2alpha-methanol is a bicyclic compound with a unique structure that includes a hydroxyl group attached to a bicyclo[222]octene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol typically involves the use of bicyclo[2.2.2]oct-5-ene as a starting material. One common method involves the hydroboration-oxidation of bicyclo[2.2.2]oct-5-ene, which introduces the hydroxyl group at the 2alpha position. The reaction conditions usually include the use of borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) for the oxidation step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

(1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. Its derivatives may have potential as bioactive molecules.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the bicyclic framework can interact with hydrophobic regions of proteins and other biomolecules, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dioxabicyclo[2.2.2]oct-5-ene: This compound has a similar bicyclic structure but includes an oxygen bridge.

    (1beta,4beta)-2,3-Dioxabicyclo[2.2.2]octa-7-ene-5alpha-ol: This compound also has a bicyclic structure with additional oxygen atoms and a hydroxyl group.

Uniqueness

(1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol is unique due to its specific arrangement of atoms and the presence of a hydroxyl group at the 2alpha position. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[(1R,2R,4R)-2-bicyclo[2.2.2]oct-5-enyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,7-10H,2,4-6H2/t7-,8+,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCJWKFHBTXNJS-VGMNWLOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1CC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C=C[C@H]1C[C@H]2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.